6-Methoxynaphthalene-1,4-dione
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Overview
Description
6-Methoxynaphthalene-1,4-dione is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthoquinone, characterized by the presence of a methoxy group at the 6th position and a quinone structure at the 1,4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxynaphthalene-1,4-dione can be achieved through several methods. One efficient method involves the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of nano copper (II) oxide as a catalyst is favored due to its high catalytic activity and reusability, making the process cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure allows for easy oxidation, forming different oxidized derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of higher oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
6-Methoxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxynaphthalene-1,4-dione can be compared with other naphthoquinone derivatives:
2-Hydroxy-6-methoxynaphthalene-1,4-dione: Similar structure but with an additional hydroxyl group, leading to different reactivity and applications.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Contains hydroxyl groups at the 5 and 8 positions, known for its antioxidant properties.
Echinochrome: A natural naphthoquinone derivative with multiple hydroxyl groups, used in medical applications for its cardioprotective effects.
Properties
CAS No. |
29263-68-1 |
---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 |
InChI Key |
BIKKFRNAWPZBQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origin of Product |
United States |
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